MAT2A inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

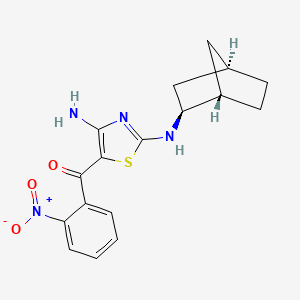

Les inhibiteurs de la méthionine adénosyltransférase 2A (MAT2A) sont une classe de composés qui ciblent l'enzyme méthionine adénosyltransférase 2A. Cette enzyme est cruciale pour la production de la S-adénosyl méthionine (SAM), un donneur universel de méthyle impliqué dans de nombreux processus biologiques, notamment la méthylation de l'ADN, la méthylation de l'ARN et la méthylation des protéines. Les inhibiteurs de MAT2A ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles, en particulier dans le traitement du cancer, où ils exploitent la létalité synthétique dans les cancers présentant une délétion de la méthylthioadénosine phosphorylase (MTAP) .

Applications De Recherche Scientifique

MAT2A inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study methylation processes and enzyme kinetics.

Biology: Employed in research to understand the role of SAM in cellular processes.

Industry: Utilized in the development of new therapeutic agents and in drug discovery programs.

Mécanisme D'action

Target of Action

The primary target of the MAT2A inhibitor is the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in metabolism and epigenetics as it is the major producer of S-adenosyl methionine (SAM) , the universal methyl donor for all cellular methyltransferase reactions .

Mode of Action

MAT2A inhibitors work by interacting with the MAT2A enzyme and inhibiting its function . This inhibition leads to a reduction in the levels of SAM . The decrease in SAM levels results in further inhibition of Protein Arginine Methyltransferase 5 (PRMT5) , a methyltransferase that governs spliceosome fidelity .

Biochemical Pathways

The inhibition of MAT2A affects several biochemical pathways. The reduction of SAM levels by MAT2A inhibition results in selective inhibition of PRMT5 . This triggers pre-mRNA splicing defects that may induce RNA polymerase stalling and can cause R-loop accumulation . Furthermore, due to essential roles in 1-carbon metabolism, MAT2A inhibition together with MTAP loss leads to depletion of metabolites required for both de novo and salvage nucleotide biosynthesis .

Pharmacokinetics

MAT2A inhibitors have been found to be potent and selective, with high bioavailability . For example, ISM3412, a novel this compound, demonstrated a strong inhibition of MAT2A with an IC50 of 19.4 nM in enzymatic assays . It also exhibited favorable drug-likeness properties, including low molecular weight, good solubility and permeability, and low plasma protein binding .

Result of Action

The result of MAT2A inhibition is a decrease in cellular proliferation . This is achieved through the increased stability of p53 and its targets, leading to decreased cellular proliferation . Furthermore, MAT2A inhibition effectively decreases SAM and SDMA levels .

Action Environment

The action of MAT2A inhibitors can be influenced by environmental factors such as the presence of other drugs. For instance, the this compound IDE397 demonstrated synergistic combination benefit when combined with TOP1 inhibitors in MTAP −/− bladder cancer cell lines in vitro and in cell-line derived xenograft (CDX) models in vivo .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The MAT2A inhibitor demonstrates strong inhibition of MAT2A enzymatic activity . It interacts with the MAT2A enzyme, resulting in the reduction of intracellular SAM levels . This interaction affects the methionine cycle, a critical metabolic pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It reduces the proliferation of cancer cells and tumors that lack MTAP . The inhibitor also affects mRNA splicing and induces DNA damage . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of the this compound involves its binding interactions with the MAT2A enzyme . It exerts its effects at the molecular level by inhibiting MAT2A, which leads to a reduction in SAM production . This results in reduced protein arginine methyltransferase 5 (PRMT5) activity and splicing perturbations . Furthermore, it has been shown that DNA damage and mitotic defects ensue upon MAT2A inhibition .

Temporal Effects in Laboratory Settings

The effects of the this compound over time in laboratory settings have been observed in various studies . The inhibitor has been shown to reduce the proliferation of cancer cells and tumors that lack MTAP

Dosage Effects in Animal Models

In animal models, the this compound has demonstrated robust mono-therapeutic efficacy with tumor growth inhibition at certain dosages

Metabolic Pathways

The this compound is involved in the methionine cycle, a critical metabolic pathway . It interacts with the MAT2A enzyme, affecting the synthesis of SAM . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de MAT2A implique plusieurs étapes, notamment la formation d'intermédiaires clés et des réactions de couplage finales. Par exemple, une voie de synthèse implique la préparation de la 3-(cyclopentyl-1-én-1-yl)-6-(4-méthoxyphényl)-5-méthyl-2-phényl-4-((2-(triméthylsilyl)éthoxy)méthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. Ce composé est dissous dans du dichlorométhane, puis on ajoute de l'acide trifluoroacétique et on agite à température ambiante pendant plusieurs heures .

Méthodes de production industrielle : La production industrielle d'inhibiteurs de MAT2A implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées afin de garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de MAT2A subissent diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions des inhibiteurs de MAT2A comprennent le dichlorométhane, l'acide trifluoroacétique et divers catalyseurs. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et des temps de réaction précis pour obtenir les produits souhaités .

Produits principaux : Les produits principaux formés par ces réactions sont généralement les composés inhibiteurs de MAT2A finaux, qui se caractérisent par leur haute sélectivité et leur puissance contre l'enzyme MAT2A .

4. Applications de la recherche scientifique

Les inhibiteurs de MAT2A ont un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisés comme outils pour étudier les processus de méthylation et la cinétique des enzymes.

Biologie : Utilisés en recherche pour comprendre le rôle de la SAM dans les processus cellulaires.

Industrie : Utilisés dans le développement de nouveaux agents thérapeutiques et dans les programmes de découverte de médicaments.

5. Mécanisme d'action

Le mécanisme d'action des inhibiteurs de MAT2A implique l'inhibition de l'enzyme méthionine adénosyltransférase 2A, ce qui entraîne une réduction de la production de S-adénosyl méthionine. Cette réduction affecte divers processus de méthylation, notamment la méthylation de l'ADN et de l'ARN, qui sont cruciaux pour la prolifération et la survie cellulaires. Dans les cancers présentant une délétion de MTAP, l'inhibition de MAT2A entraîne une létalité synthétique, ciblant sélectivement les cellules cancéreuses tout en épargnant les cellules normales .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de MAT2A peuvent être comparés à d'autres composés similaires, tels que :

Unicité : Les inhibiteurs de MAT2A sont uniques dans leur capacité à exploiter la létalité synthétique dans les cancers présentant une délétion de MTAP, ce qui les rend hautement sélectifs et efficaces pour cibler des cellules cancéreuses spécifiques tout en minimisant la toxicité pour les cellules normales .

Liste des composés similaires :

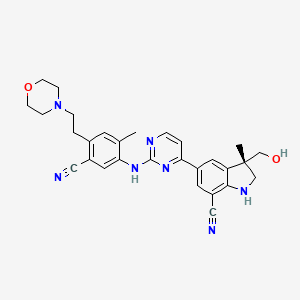

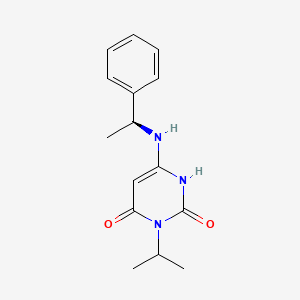

- AG-270

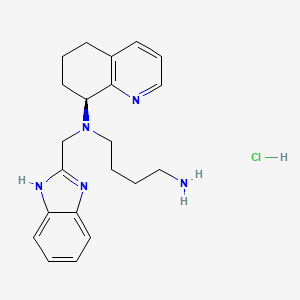

- ISM3412

- IDE397

Propriétés

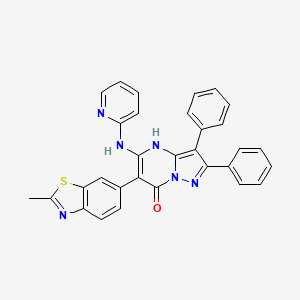

IUPAC Name |

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNQNZDNHUAVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)